molecular formula C13H14N4O3 B12982860 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole

Cat. No.: B12982860
M. Wt: 274.28 g/mol
InChI Key: STOFFQQKZTTZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of a nitrophenyl group and an oxetane ring further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole typically involves multi-step reactions. One common method starts with the preparation of the oxetane ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the triazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted triazoles and nitro-oxidized derivatives.

Scientific Research Applications

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular pathways. The oxetane ring provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-((3-(4-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole
  • 4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,3-triazole

Uniqueness

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The combination of the triazole ring, nitrophenyl group, and oxetane ring makes it a versatile compound with a wide range of applications.

Biological Activity

4-Methyl-3-((3-(3-nitrophenyl)oxetan-3-yl)methyl)-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure comprises a triazole ring with a methyl group and an oxetan moiety substituted by a nitrophenyl group. This unique configuration may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : It has demonstrated potential in modulating cytokine release.
  • Antiproliferative Properties : The compound's influence on cell proliferation has been evaluated in peripheral blood mononuclear cells (PBMC).

Antimicrobial Activity

In a study evaluating the antimicrobial effects of several triazole derivatives, including this compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ampicillin)
Pseudomonas aeruginosa12864 (Ciprofloxacin)

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed by measuring its effect on cytokine release in PBMC cultures stimulated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

Table 2: Cytokine Release Modulation by this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α1506060%
IL-62009055%
IFN-γ1004060%

Antiproliferative Properties

The antiproliferative activity was evaluated using PBMCs cultured under various conditions. The compound exhibited low toxicity at doses up to 100 µg/mL and showed significant inhibition of cell proliferation.

Case Study

In a specific case study involving the treatment of PBMCs with various concentrations of the compound, it was observed that at a concentration of 50 µg/mL, there was a notable decrease in cell viability compared to control groups. This suggests that while the compound may have therapeutic potential, careful dosage consideration is necessary to avoid cytotoxic effects.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-methyl-3-[[3-(3-nitrophenyl)oxetan-3-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C13H14N4O3/c1-16-9-14-15-12(16)6-13(7-20-8-13)10-3-2-4-11(5-10)17(18)19/h2-5,9H,6-8H2,1H3

InChI Key

STOFFQQKZTTZMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.